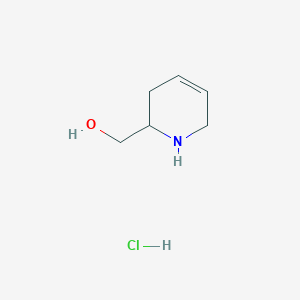
(1,2,3,6-tetrahydropyridin-2-yl)methanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2,3,6-Tetrahydropyridin-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H11NO·HCl.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,6-tetrahydropyridin-2-yl)methanol hydrochloride typically involves the reduction of pyridine derivatives. One common method includes the catalytic hydrogenation of pyridine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), followed by the addition of formaldehyde and subsequent reduction to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure hydrogenation and advanced purification techniques, such as crystallization and recrystallization, are also common in industrial settings .
化学反应分析
Types of Reactions: (1,2,3,6-Tetrahydropyridin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its fully saturated form using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides, amines, and alcohols.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Fully saturated tetrahydropyridine derivatives.
Substitution: Various substituted tetrahydropyridine derivatives.
科学研究应用
Chemistry: In chemistry, (1,2,3,6-tetrahydropyridin-2-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis .
Biology: The compound has been studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules. It has shown promise in the development of new pharmaceuticals and agrochemicals .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its neuroprotective properties and its ability to interact with various biological targets .
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals .
作用机制
The mechanism of action of (1,2,3,6-tetrahydropyridin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as neuroprotection or inhibition of specific enzymes involved in disease pathways .
相似化合物的比较
- (1,2,5,6-Tetrahydropyridin-2-yl)methanol hydrochloride
- (2-Methyl-1,2,5,6-tetrahydropyridin-2-yl)methanol hydrochloride
Comparison: While these compounds share a similar tetrahydropyridine core, their unique substituents and structural differences confer distinct chemical and biological properties.
属性
IUPAC Name |
1,2,3,6-tetrahydropyridin-2-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-5-6-3-1-2-4-7-6;/h1-2,6-8H,3-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEFXASFCFEAGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCNC1CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-amino-N-[(2-fluorophenyl)methyl]-N-methylbutanamide](/img/structure/B2544659.png)

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2544662.png)
![N1-(4-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2544663.png)
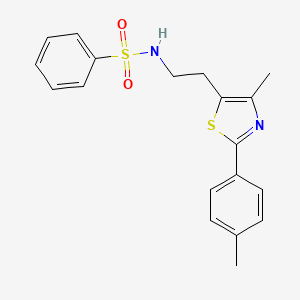
![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2544666.png)
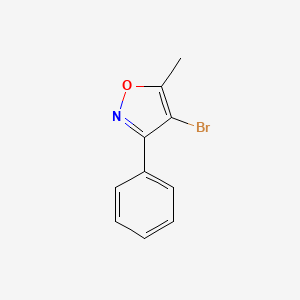

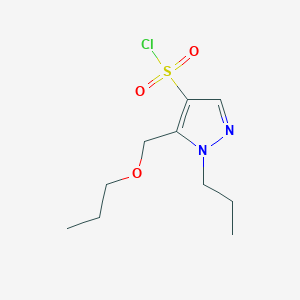
![Dimethyl 3-[2-(4-methylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2544674.png)
![(E)-1-(4-bromophenyl)-3-{4-[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]phenyl}-2-propen-1-one](/img/structure/B2544675.png)
![N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)
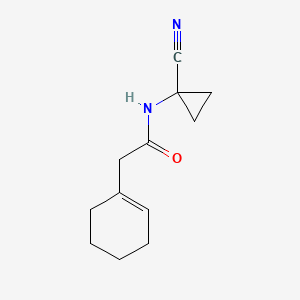
![[1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol](/img/structure/B2544681.png)
